3-cyanopyrrolidine-1-sulfonyl fluoride
Description
Properties
CAS No. |
2680539-52-8 |
|---|---|
Molecular Formula |
C5H7FN2O2S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyanopyrrolidine 1 Sulfonyl Fluoride and Analogues
Established and Emerging Approaches to Sulfonyl Fluoride (B91410) Construction
The construction of the sulfonyl fluoride functional group can be approached from several key precursors, including sulfonyl chlorides, sulfonic acids, sulfonamides, and sulfonyl hydrazides. Additionally, radical-based methods have recently emerged as powerful alternatives.
Conversion from Sulfonyl Chlorides via Halogen Exchange
The most common and well-established method for the synthesis of sulfonyl fluorides is the halogen exchange (HALEX) reaction of the corresponding sulfonyl chlorides. nih.govnih.gov This approach is favored due to the ready availability of a wide range of sulfonyl chloride precursors.
A variety of fluorinating agents can be employed for this transformation, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices. nih.gov The reaction is often facilitated by the use of a phase-transfer catalyst, such as 18-crown-6, in an aprotic solvent like acetonitrile (B52724). nih.gov A simple and mild procedure utilizing a biphasic mixture of potassium fluoride in water and acetone (B3395972) has also been reported to be highly effective for a broad range of sulfonyl chlorides, affording high yields. nih.govorganic-chemistry.orgorganic-chemistry.org This method's mild conditions and simple work-up make it an attractive option for the synthesis of complex molecules. organic-chemistry.org
For the synthesis of 3-cyanopyrrolidine-1-sulfonyl fluoride, the corresponding 3-cyanopyrrolidine-1-sulfonyl chloride would be the immediate precursor. This intermediate would be subjected to fluorination using one of the aforementioned methods.
The fluoride/chloride exchange reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The fluoride anion, typically from a salt like KF, acts as the nucleophile, displacing the chloride anion. The efficiency of the reaction can be influenced by several factors, including the solubility of the fluoride salt, the solvent system, and the presence of catalysts.
The role of water in the KF/water/acetone system has been noted to accelerate the reaction, although an excess of water can be detrimental to the conversion. organic-chemistry.org The use of phase-transfer catalysts helps to transport the fluoride anion from the solid or aqueous phase to the organic phase where the sulfonyl chloride is dissolved, thereby increasing the reaction rate. The accumulation of by-product salts, such as sodium chloride, can sometimes impede the reaction, an issue that can be circumvented by the addition of trace amounts of acetic acid. researchgate.net
The synthesis of the requisite sulfonyl chloride precursors can be achieved through several oxidative chlorination methods starting from various sulfur-containing compounds.
From Thiols and Disulfides: A common and practical approach involves the oxidative chlorination of thiols or disulfides. researchgate.netorganic-chemistry.org Various reagent systems can accomplish this transformation, including:
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in acetic acid. researchgate.net
Hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which is a very efficient and rapid method. organic-chemistry.orgthieme-connect.com
A mixture of a nitrate (B79036) salt and chlorotrimethylsilane, offering a mild and efficient route. organic-chemistry.orgorganic-chemistry.org
N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org
Hydrogen peroxide and phosphorus oxychloride (POCl₃) in an aqueous micellar medium. thieme-connect.com
From Sulfonic Acids and Their Salts: Sulfonic acids or their salts can be converted to sulfonyl chlorides using various chlorinating agents. researchgate.net These include:
Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). thieme-connect.com
Phosphorus pentachloride or phosphorus oxychloride. researchgate.netthieme-connect.com
Cyanuric chloride or 2,4,6-trichloro-1,3,5-triazine (TCT), which offer milder reaction conditions. nih.govresearchgate.net
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions. organic-chemistry.orgthieme-connect.com
To synthesize 3-cyanopyrrolidine-1-sulfonyl chloride, one could envision starting from 3-cyanopyrrolidine. This would first be converted to the corresponding thiol or reacted to form a sulfonic acid, which would then be subjected to one of the chlorination methods described above.
Transformation from Sulfonic Acids and Their Salts
Direct conversion of sulfonic acids and their salts to sulfonyl fluorides offers an alternative to the two-step process involving sulfonyl chloride intermediates. nih.govnih.gov This approach can be advantageous as it avoids the handling of often unstable sulfonyl chlorides. researchgate.net
Recent advancements have provided one-pot procedures for this transformation. One strategy involves the in-situ formation of the sulfonyl chloride using reagents like cyanuric chloride or trichloroacetonitrile, followed by the addition of a fluoride source without isolating the intermediate. researchgate.netrsc.org
More direct methods for the deoxyfluorination of sulfonic acids have also been developed. nih.gov These include:
The use of thionyl fluoride (SOF₂) for the conversion of sulfonic acid sodium salts, which can provide excellent yields in a short amount of time. researchgate.netrsc.orgresearchgate.net
Deoxyfluorination using stable, solid reagents like Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions. researchgate.netrsc.orgresearchgate.net
Table 1: Comparison of Reagents for the Conversion of Sulfonic Acids to Sulfonyl Fluorides
| Reagent | Precursor | Conditions | Advantages | Yield Range | Citations |
|---|---|---|---|---|---|
| Cyanuric Chloride / KHF₂ | Sulfonic Acid/Salt | One-pot, 60 °C to RT | Readily available reagents | Moderate to good | nih.govrsc.org |
| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salt | DMF, 130 °C, 1h | Rapid, high yielding | 90-99% | nih.govrsc.orgresearchgate.net |
| Xtalfluor-E® | Sulfonic Acid/Salt | Acetonitrile, RT | Mild conditions, broad scope | 41-94% | nih.govresearchgate.netresearchgate.net |
Derivatization from Sulfonamides and Sulfonyl Hydrazides
Sulfonamides and sulfonyl hydrazides serve as stable and readily available precursors for the synthesis of sulfonyl fluorides.
From Sulfonamides: A practical method involves the reaction of a primary sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.netd-nb.infodntb.gov.ua This method is notable for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. researchgate.netd-nb.info A variety of functional groups are well-tolerated in this reaction. d-nb.info
From Sulfonyl Hydrazides: Sulfonyl hydrazides can be converted to sulfonyl fluorides under electrochemical conditions using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. rsc.orgrsc.org This method proceeds via the generation of a sulfonyl radical species and provides good yields for a range of aryl sulfonyl hydrazides. rsc.orgrsc.org Another approach involves the use of Selectfluor as the fluorinating agent, though this may require elevated temperatures. rsc.org
Radical Fluorosulfonylation Strategies
Emerging strategies for the construction of sulfonyl fluorides involve the use of fluorosulfonyl radicals (FSO₂•). rsc.orgresearchgate.net These methods offer a direct and efficient pathway for C-SO₂F bond formation. rsc.org
Fluorosulfonyl radicals can be generated from precursors like fluorosulfonyl chloride (FSO₂Cl) through photoredox catalysis or electrochemical reduction. rsc.orgorganic-chemistry.org These radicals can then participate in reactions with alkenes and alkynes to introduce the fluorosulfonyl group. rsc.orgnih.gov For instance, the photoredox-catalyzed radical chloro-fluorosulfonyl difunctionalization of alkynes provides access to β-chloro alkenylsulfonyl fluorides, which are versatile synthetic hubs. nih.gov
Another approach involves the photoredox-catalyzed reaction of alkyl bromides or alcohols with a sulfur dioxide source and a fluorine source, which allows for the synthesis of alkyl sulfonyl fluorides under mild conditions. organic-chemistry.orgorganic-chemistry.org Sandmeyer-type fluorosulfonylation reactions of aryldiazonium salts with a sulfur dioxide source and a fluorine source also provide a powerful route to aryl sulfonyl fluorides. organic-chemistry.org These radical-based methods expand the toolbox for synthesizing diverse and functionalized sulfonyl fluorides. rsc.org
Stereoselective Synthesis of the 3-Cyanopyrrolidine Moiety
The synthesis of the 3-cyanopyrrolidine core is a critical aspect of forming the target molecule. Achieving the desired stereochemistry at the C3 position is paramount and has been the focus of significant research efforts.
Asymmetric Synthetic Routes to Chiral Pyrrolidine (B122466) Scaffolds
The construction of chiral pyrrolidine scaffolds is a well-established field in organic synthesis, with numerous methods available that can be adapted for the synthesis of 3-cyanopyrrolidine. mdpi.comnih.gov These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing chiral pyrrolidine ring and the cyclization of acyclic precursors. mdpi.comnih.gov
One of the most common starting materials for the first approach is L-proline and its derivatives, such as trans-4-hydroxy-L-proline. mdpi.com For instance, a multi-step synthesis can commence with commercially available Boc-protected trans-4-hydroxy-L-proline, which can be esterified and then oxidized to the corresponding ketoproline. mdpi.com Further functionalization can then lead to the desired 3-substituted pyrrolidine.
Alternatively, asymmetric synthesis can be achieved through the cyclization of acyclic compounds. mdpi.comnih.gov This can be a more flexible approach, allowing for the introduction of various substituents during the ring-formation step. For example, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org While this method yields a carboxylic acid at the 3-position, it could potentially be converted to the desired nitrile functionality.
Control of Diastereoselectivity and Enantioselectivity in Ring Formation
The control of stereochemistry during the formation of the pyrrolidine ring is crucial for obtaining the desired isomer of 3-cyanopyrrolidine. A powerful method for achieving this is through [3+2] cycloaddition reactions of azomethine ylides. acs.orgtandfonline.com These reactions can create multiple stereocenters in a single step with a high degree of control. acs.org
For example, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process has been developed to produce highly functionalized pyrrolidines. acs.orgacs.org This three-component reaction utilizes an enolizable aliphatic aldehyde, an amino acid derivative, and an electron-deficient alkene to construct the pyrrolidine ring. acs.org The use of a chiral auxiliary, such as Oppolzer's camphorsultam, allows for reliable control over the developing stereochemistry. acs.org
Another approach involves a titanium tetrachloride-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. nih.gov The choice of nucleophile in this reaction can influence the diastereomeric ratio of the resulting pyrrolidine. nih.gov
The following table summarizes the diastereoselectivity achieved in a multicomponent reaction for the synthesis of substituted pyrrolidines using different nucleophiles. nih.gov
| Entry | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allyltrimethylsilane | 99/1 | 90 |
| 2 | Allyltributylstannane | 99/1 | 85 |
| 3 | Triethylsilane | 90/10 | 82 |
| 4 | Tributyltinhydride | 85/15 | 75 |
This data is based on the multicomponent reaction of phenyldihydrofuran, N-tosyl imino ester, and a nucleophile in the presence of TiCl4. nih.gov
Introduction of the Nitrile Functionality
The introduction of the nitrile group at the C3 position of the pyrrolidine ring can be accomplished through several synthetic strategies. One common method involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. Another approach is the dehydration of a primary amide.
A versatile method for the synthesis of cyanopyrrolidine derivatives is through the cyclization of precursors already containing the nitrile group. For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot reaction of aldehydes, substituted acetophenones, malononitrile, and ammonium (B1175870) acetate. researchgate.net While this produces a pyridine (B92270) ring, similar strategies could be adapted for pyrrolidine synthesis.
Furthermore, carbohydrate-derived nitrones can serve as chiral starting materials for the synthesis of polyhydroxylated pyrrolidines. nih.gov Nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones can introduce the cyano group, which can then be further transformed. nih.gov For example, (2S,3S,4S,5S)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)-2-cyanopyrrolidine has been synthesized from a d-xylose-derived nitrone. nih.gov
Direct and Convergent Syntheses of this compound
Multi-Component and One-Pot Reaction Sequences
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like functionalized pyrrolidines. tandfonline.com A notable example is the [3+2] cycloaddition reaction between α,β-unsaturated sulfonyl fluorides and in situ generated azomethine ylides, which yields pyrrolidine-3-sulfonyl fluorides. ccspublishing.org.cn This reaction is scalable and provides a direct route to the pyrrolidine sulfonyl fluoride core. ccspublishing.org.cn The introduction of a cyano group could potentially be achieved by using a cyano-substituted α,β-unsaturated sulfonyl fluoride as a starting material.
One-pot syntheses are also attractive for their efficiency. For instance, a one-pot, three-component protocol has been developed for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org These reactions often proceed with high yield and diastereoselectivity. nih.govrsc.org While not directly yielding the target molecule, these methods demonstrate the feasibility of constructing complex pyrrolidine structures in a single step.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reagents.
In the synthesis of sulfonyl fluorides, various methods have been developed, including the conversion of sulfonamides to sulfonyl fluorides using a pyrylium salt and a fluoride source. d-nb.inforesearchgate.net The reaction conditions for this transformation have been optimized to be mild and tolerate a wide range of functional groups. d-nb.inforesearchgate.net
The following table shows the effect of reaction conditions on the yield of a model sulfonyl fluoride synthesis from a sulfonamide. d-nb.info
| Entry | Pyrylium Reagent (equiv.) | MgCl2 (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 1.5 | 60 | 3 | 78 |
| 2 | 2.0 | 2.0 | 60 | 3 | 85 |
| 3 | 1.5 | 1.5 | 100 | 3 | 82 |
| 4 | 2.0 | 2.0 | 100 | 3 | 91 |
This data is for the synthesis of an arylsulfonyl fluoride from the corresponding sulfonamide using Pyry-BF4, MgCl2, and KF. d-nb.info
For the synthesis of the pyrrolidine ring via [3+2] cycloadditions, the choice of metal catalyst and ligand can significantly influence the diastereoselectivity of the reaction. acs.org Silver(I) and copper(I) salts are commonly used catalysts for these transformations. acs.org
Scalability Assessments and Process Intensification Studies
The transition of synthetic methodologies for sulfonyl fluorides from laboratory-scale discovery to industrial-scale production necessitates rigorous scalability assessments and process intensification studies. A key objective is to develop robust, efficient, and safe processes that can be implemented on a larger scale. One notable example demonstrated the potential for multidecagram-scale synthesis of an amantadine (B194251) derivative using a catalytic system with a very low catalyst loading of only 0.02 mol%. chemrxiv.org This highlights the feasibility of producing complex sulfonamides from sulfonyl fluoride precursors in significant quantities. chemrxiv.org
Process intensification often involves moving from traditional batch reactors to more advanced setups like continuous stirred tank reactor (CSTR) cascades. For instance, a mild photoredox-catalyzed method for preparing alkyl sulfonyl fluorides from alkyl bromides and alcohols was successfully scaled up to produce 5 grams of product using a CSTR cascade. organic-chemistry.org This approach not only increases throughput but can also improve reaction control and safety, which are critical considerations for industrial applications.
Furthermore, the development of one-pot syntheses contributes significantly to process intensification by reducing the number of unit operations, such as workups and purifications, which in turn minimizes waste and production time. A facile cascade process for the direct transformation of abundant and inexpensive sulfonates or sulfonic acids into valuable sulfonyl fluorides has been developed, showcasing the potential for streamlining the synthesis of these important compounds. rsc.org Similarly, two-step one-pot procedures have been devised for the synthesis of sulfonyl fluorides from sulfonic acids, employing a combination of reagents to generate the sulfonyl chloride in situ, followed by conversion to the sulfonyl fluoride. ccspublishing.org.cn
The choice of reagents and reaction conditions is also a critical factor in scalability. The use of readily available and easy-to-handle reagents is paramount. For example, methods have been developed that utilize stable intermediates like sulfonyl imidazoles, which can be converted to sulfonyl fluorides in a single step using a simple combination of acetic acid and potassium bifluoride. organic-chemistry.org Another practical approach involves a direct chloride/fluoride exchange from a sulfonyl chloride starting material in a biphasic mixture of potassium fluoride, water, and acetone, providing a broad range of sulfonyl fluorides in high yields under mild conditions. organic-chemistry.org
Catalytic Approaches in the Synthesis of Sulfonyl Fluorides
Catalysis offers powerful and versatile platforms for the synthesis of sulfonyl fluorides, enabling milder reaction conditions, broader substrate scope, and improved efficiency. sigmaaldrich.com Recent advancements have seen the emergence of various catalytic strategies, including photoredox, electrocatalytic, transition-metal, and organocatalytic approaches, for the construction of both alkyl and aryl sulfonyl fluorides. sigmaaldrich.com
Photoredox Catalysis for Fluorosulfonylation
Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides, proceeding via radical pathways under mild, visible-light irradiation. researchgate.net This strategy often involves the generation of a fluorosulfonyl radical, which can then react with a variety of substrates.
A significant development in this area is the use of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov These solid reagents are easier to handle than gaseous precursors like sulfuryl chlorofluoride (FSO₂Cl) and have been successfully employed in the radical fluorosulfonylation of olefins. nih.gov For example, a photoredox-catalyzed protocol for the direct allylic C-H fluorosulfonylation of alkenes using FABI has been reported, providing access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity and scalability. chemrxiv.orgnih.gov This method has also been applied to the late-stage functionalization of natural products. chemrxiv.orgnih.gov
Another innovative approach involves the photo-organocatalytic radical fluorosulfonylation of vinyl acetates to produce β-keto sulfonyl fluorides. thieme-connect.com This metal-free method utilizes an oxygen-doped anthanthrene (B94379) as the photocatalyst and FABI as the fluorosulfonyl radical source, offering a facile route to these useful building blocks from readily available ketones. thieme-connect.comthieme-connect.de The reaction proceeds under mild conditions and demonstrates good substrate scope. thieme-connect.de
Furthermore, photoredox catalysis enables the fluorosulfonylation of diaryliodonium salts. In this organophotocatalytic method, diaryliodonium salts act as aryl radical precursors, the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serves as the sulfonyl source, and potassium bifluoride (KHF₂) is used as the fluorine source. rsc.org This strategy allows for the mild and efficient synthesis of various aryl sulfonyl fluorides. rsc.org
Electrocatalytic Methods for Sulfonyl Fluoride Formation
Electrocatalysis provides an environmentally benign and powerful alternative for the synthesis of sulfonyl fluorides, often avoiding the need for external chemical oxidants or catalysts. nih.gov These methods utilize an electric current to drive the desired transformations, frequently under mild conditions.
A notable application is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF), an inexpensive and abundant fluoride source. nih.govacs.org This approach is applicable to a broad range of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides and proceeds without additional oxidants or catalysts. nih.govacs.org The reaction is typically carried out in a biphasic mixture using simple graphite (B72142) and stainless steel electrodes. acs.org
Another electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides. In this process, the reaction of sulfonyl hydrazides with triethylamine trihydrofluoride (Et₃N·3HF) is conducted under a constant current. rsc.org Tetrabutylammonium iodide (n-Bu₄NI) can serve as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species from the sulfonyl hydrazide. rsc.org
Furthermore, the electrochemical fluorosulfonylation of both aryl and alkyl thianthrenium salts has been developed. organic-chemistry.org This method is particularly useful as it can be combined with the C-H thianthrenation of aromatic compounds, allowing for the site-selective fluorosulfonylation of complex molecules like drugs. organic-chemistry.org The electrosynthesis of sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides, from sulfinamides has also been achieved, offering a route to these important SuFEx linkers. chinesechemsoc.org
Transition-Metal Catalysis in Carbon-Sulfur Bond Formation
Transition-metal catalysis has become an indispensable tool for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl fluorides from a variety of precursors. rsc.orgnih.gov Palladium, nickel, and copper are among the most commonly employed metals in these transformations. nih.gov
Palladium-catalyzed cross-coupling reactions have been extensively developed for the synthesis of aryl and alkenyl sulfonyl fluorides. In one common approach, aryl or alkenyl halides (bromides or iodides) or triflates are coupled with a sulfur dioxide surrogate, such as DABSO. acs.orgnih.gov The resulting sulfinate intermediate is then oxidized and fluorinated in a one-pot process using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.gov
Nickel catalysis has also been utilized for the synthesis of sulfonyl fluorides. For example, a nickel-catalyzed method has been reported for the generation of sulfonyl fluorides from aryl and heteroaryl boronic acids and DABSO. nih.gov
Copper-catalyzed reactions provide another avenue for the synthesis of sulfonyl fluorides. One such method involves the fluorosulfonylation of aryl diazonium salts. In this process, a Cu(I) species reduces the aryl diazonium salt to an aryl radical, which then reacts with DABSO to form an aryl sulfonyl radical, ultimately leading to the desired aryl sulfonyl fluoride. nih.gov
These transition-metal-catalyzed methods have significantly broadened the scope of accessible sulfonyl fluorides and are often characterized by their high efficiency and functional group tolerance. rsc.org
Organocatalytic Activation and Transformation
Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis and transformation of sulfonyl fluorides. These methods often rely on the activation of the highly stable S-F bond by small organic molecules.
A prominent example is the use of N-heterocyclic carbenes (NHCs) as catalysts. In a silicon-free SuFEx reaction, NHCs can catalyze the reaction of a range of phenols and alcohols with various sulfonyl fluorides to produce sulfonate esters in good to excellent yields. chemrxiv.org A relay catalysis system, combining an NHC and 1-hydroxybenzotriazole (B26582) (HOBt), can be used to synthesize sulfonamides from primary and secondary amines and sulfonyl fluorides. chemrxiv.org
HOBt itself has been identified as an outstanding nucleophilic catalyst for activating the S(VI)-F bond. chemrxiv.org A catalytic amount of HOBt, in combination with silicon additives, facilitates the amidation of sulfonyl fluorides and fluorosulfates, proving particularly efficient for sterically hindered substrates. chemrxiv.org
Bases can also act as organocatalysts in the activation of sulfonyl fluorides. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the reaction of sulfonyl fluorides with silyl (B83357) ethers to form sulfonic esters. acs.org Computational studies suggest that bases can also lower the energy barrier for SuFEx reactions by interacting with the amine nucleophile through hydrogen bonding, thereby increasing its nucleophilicity. acs.orgnih.gov
These organocatalytic approaches offer mild and often more sustainable alternatives to metal-catalyzed reactions for the synthesis and derivatization of sulfonyl fluorides.
Chemical Reactivity and Mechanistic Elucidation of 3 Cyanopyrrolidine 1 Sulfonyl Fluoride
In-Depth Analysis of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
SuFEx chemistry leverages the unique properties of the S(VI)-F bond. This bond is exceptionally stable under many conditions, yet its reactivity can be "unlocked" in the presence of appropriate catalysts or reaction partners, allowing for precise and controlled bond formation.
The core of SuFEx reactivity is a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl fluoride. A nucleophile (Nu⁻) attacks the sulfur center, leading to the displacement of the fluoride ion (F⁻) and the formation of a new bond.
General Mechanism of SuFEx: R-SO₂F + Nu⁻ → R-SO₂-Nu + F⁻
The S-F bond in sulfonyl fluorides is strong, making the group generally resistant to hydrolysis and reduction. This stability is a key advantage, allowing sulfonyl fluorides to be used in a variety of chemical environments without unwanted side reactions. However, this stability also means that activation is often required to initiate the desired nucleophilic substitution.
For 3-cyanopyrrolidine-1-sulfonyl fluoride, the electrophilicity of the sulfur atom is influenced by the electron-withdrawing nature of the two oxygen atoms and the fluorine atom, as well as by the electronic effects of the pyrrolidine (B122466) ring and the cyano group. The cyano group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the sulfur center, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted alkyl sulfonyl fluorides.
To overcome the inherent stability of the S-F bond, catalysts are often employed. Lewis bases and bifluoride ions are particularly effective in activating sulfonyl fluorides for SuFEx reactions.
Lewis Base Catalysis: Tertiary amines, such as triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are common Lewis base catalysts. They are thought to activate the sulfonyl fluoride by forming a highly reactive sulfonyl-ammonium intermediate. This intermediate is more susceptible to nucleophilic attack than the original sulfonyl fluoride. Some organosuperbases like DBU, BTMG, and MTBD have also been shown to promote nucleophilic substitution.
Bifluoride Catalysis: The bifluoride ion ([FHF]⁻) is a key species in many SuFEx reactions. It is often generated in situ from a fluoride source and an amine catalyst. The bifluoride ion is believed to facilitate the departure of the fluoride leaving group through hydrogen bonding interactions.
Lewis Acid Catalysis: In addition to Lewis bases, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides, particularly for reactions with amines to form sulfonamides. The Lewis acid is thought to coordinate to the fluorine atom, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.
The activation of this compound would likely follow these established principles, with the choice of catalyst depending on the specific nucleophile and desired reaction conditions.
The choice of solvent can significantly impact the rate and efficiency of SuFEx reactions. A range of solvents can be used, from polar aprotic solvents like acetonitrile (B52724) and DMF to alcohols.
A remarkable feature of SuFEx chemistry is its compatibility with aqueous environments. The stability of the sulfonyl fluoride group to hydrolysis allows these reactions to be performed "on-water," which can sometimes lead to rate acceleration. This is a significant advantage for applications in biological systems and for developing more environmentally friendly synthetic methods. The reaction of phenylsulfonyl fluoride with aniline, for instance, proceeds smoothly on-water at room temperature but does not occur when the reactants are heated together without a solvent.
For this compound, its expected good water solubility due to the polar cyano group and the pyrrolidine ring would make it an excellent candidate for aqueous SuFEx reactions.
Reactivity Profile of this compound with Diverse Nucleophiles
Based on the general reactivity of sulfonyl fluorides, this compound is expected to react with a wide array of nucleophiles to form stable sulfonates and sulfonamides.
This compound would react with alcohols and phenols to form the corresponding sulfonic esters. These reactions are typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃) or a tertiary amine, to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.
General Reaction with Alcohols/Phenols: 3-CN-(C₄H₇N)-SO₂F + R-OH + Base → 3-CN-(C₄H₇N)-SO₂-OR + [Base-H]⁺F⁻
The reactivity with phenols is often higher than with aliphatic alcohols due to the greater acidity of the phenolic proton. The table below shows representative yields for the reaction of various sulfonyl fluorides with phenols, which can be considered analogous to the expected reactivity of this compound.
Table 1: Representative Reactions of Sulfonyl Fluorides with Phenols
| Sulfonyl Fluoride | Phenol | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylsulfonyl Fluoride | 4-Methoxyphenol | Cs₂CO₃ | MeCN | 96 | |
| 4-Toluenesulfonyl Fluoride | Phenol | Cs₂CO₃ | MeCN | 90 |
Reactions with carboxylic acids are also possible, leading to the formation of sulfonyl anhydrides, although this class of reaction is less commonly reported for sulfonyl fluorides compared to reactions with alcohols and amines.
The reaction of sulfonyl fluorides with primary and secondary amines is a robust method for the synthesis of sulfonamides. These reactions are fundamental in medicinal chemistry and drug discovery. The reaction of this compound with an amine would yield the corresponding N-substituted 3-cyanopyrrolidine-1-sulfonamide.
General Reaction with Amines: 3-CN-(C₄H₇N)-SO₂F + R¹R²NH → 3-CN-(C₄H₇N)-SO₂-NR¹R² + HF
These reactions are often facilitated by the use of a base to neutralize the HF byproduct, or by using a Lewis acid catalyst like Ca(NTf₂)₂ to activate the sulfonyl fluoride. The combination of Ca(NTf₂)₂ and DABCO has been shown to be particularly effective, allowing for the synthesis of sulfonamides at room temperature. A broad range of amines, including sterically hindered ones, can be used.
The table below presents data from the literature on the synthesis of sulfonamides from various sulfonyl fluorides, illustrating the expected scope and efficiency of this transformation for this compound.
Table 2: Representative Reactions of Sulfonyl Fluorides with Amines
| Sulfonyl Fluoride | Amine | Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonyl Fluoride | Aniline | Ca(NTf₂)₂, 60 °C | t-amylOH | 63 | |
| 4-Cyanobenzenesulfonyl Fluoride | Aniline | Ca(NTf₂)₂, 60 °C | t-amylOH | 85 | |
| Phenylsulfonyl Fluoride | Morpholine | Ca(NTf₂)₂, DABCO, RT | MeCN | 94 |
Reactions with sulfonamides as nucleophiles are also conceivable, which would lead to the formation of di-sulfonylamine derivatives.
Lack of Publicly Available Research Data Precludes In-Depth Analysis of this compound's Chemical Reactivity
A thorough investigation into the chemical reactivity and mechanistic profile of this compound has revealed a significant gap in the publicly available scientific literature. While the compound is listed in several chemical supplier catalogs, detailed research findings on its specific chemical transformations, as requested, are not documented in peer-reviewed journals, patents, or other scholarly sources.
The inquiry sought to build a comprehensive article detailing specific reactions of this compound, including its interactions with carbon-centered nucleophiles, participation in non-SuFEx (Sulfur(VI) Fluoride Exchange) transformations such as cycloadditions and cross-coupling reactions, and selective transformations of its nitrile and pyrrolidine functionalities. However, no experimental data or mechanistic studies for this particular compound could be retrieved.
The constituent functional groups of this compound—the sulfonyl fluoride, the nitrile, and the pyrrolidine ring—are individually well-studied in organic chemistry.
Sulfonyl fluorides are recognized for their role in SuFEx click chemistry, acting as stable yet reactive connectors. sigmaaldrich.comnih.gov Their reactivity is often characterized by exchange reactions with nucleophiles at the sulfur atom. acs.orgnih.gov
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems. researchgate.netlibretexts.org
The pyrrolidine ring can be involved in various reactions, including N-alkylation, acylation, and, depending on substitution, ring-opening or modification reactions. nih.govnih.gov
Despite the known reactivity of these individual components, the specific behavior of this compound, where the interplay of these functional groups would dictate its unique chemical properties, remains undocumented in accessible scientific literature. The generation of a scientifically accurate and detailed article as per the requested outline is therefore not possible without resorting to speculation, which would contravene the principles of factual reporting.
Further research by synthetic and mechanistic chemists would be required to elucidate the specific reactivity of this compound and populate the knowledge base. Until such studies are published, a detailed discussion of its chemical behavior remains speculative.
Comprehensive Mechanistic Investigations of this compound Reactions
Characterization of Reaction Intermediates and Transition States
The mechanism of reactions involving sulfonyl fluorides, particularly nucleophilic substitution at the sulfur atom, is generally considered to proceed via a concerted pathway rather than through a stable, observable intermediate. nih.govnih.gov For this compound, reaction with a nucleophile (Nu) is expected to follow an addition-elimination type mechanism where the formation of the new Nucleophile-Sulfur bond occurs concurrently with the cleavage of the Sulfur-Fluorine bond.
The transition state for this process is predicted to have a trigonal bipyramidal geometry around the central sulfur atom. Characterization of such transient structures is not typically achieved through direct spectroscopic observation due to their fleeting existence. Instead, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidation. mdpi.comnih.gov These studies allow for the modeling of the transition state structure, the calculation of activation energies, and the analysis of bond lengths and angles at the point of maximum energy along the reaction coordinate. For instance, in analogous systems, DFT calculations have been employed to correlate hydrolytic reactivity with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), providing a predictable measure of electrophilicity. nih.gov
While direct experimental data for this compound is scarce, a computational analysis would likely focus on the parameters shown in the hypothetical table below to understand its reactivity with a model nucleophile like an amine.
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier for the reaction. A lower value indicates a faster reaction. | Moderately low, influenced by the electron-withdrawing cyano group. |
| S-N Bond Length (Å) | The length of the forming bond between sulfur and the nucleophile's nitrogen in the transition state. | Elongated compared to a final sulfonamide S-N bond (~1.8-2.0 Å). |
| S-F Bond Length (Å) | The length of the breaking sulfur-fluorine bond in the transition state. | Elongated compared to the ground state S-F bond (~1.7-1.9 Å). |
| N-S-O Angle (°) | The angle between the incoming nucleophile and the oxygen atoms of the sulfonyl group. | Approaching the geometry of a trigonal bipyramid. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy suggests higher electrophilicity. | Relatively low compared to unsubstituted alkyl sulfonyl fluorides. |
Kinetic Studies and Reaction Rate Determination
Kinetic studies on sulfonyl fluorides are crucial for quantifying their reactivity and stability, often in the context of their application as covalent probes in chemical biology. nih.gov The rate of reaction for this compound would typically be determined by monitoring the consumption of the reactant or the formation of the product over time using techniques such as HPLC, LC-MS, or NMR spectroscopy.
The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing substituents on the organic scaffold increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.govmdpi.com Conversely, electron-donating groups decrease reactivity. In this compound, the nitrile (-C≡N) group at the 3-position acts as an inductive electron-withdrawing group, which is expected to enhance the reactivity of the sulfonyl fluoride moiety compared to a simple, unsubstituted pyrrolidine-1-sulfonyl fluoride.
Kinetic experiments would involve determining the rate constant (k) for reactions with a series of standard nucleophiles (e.g., N-acetylated amino acids) under controlled conditions (pH, temperature, solvent). These studies allow for a quantitative comparison of reactivity.
| Kinetic Parameter | Method of Determination | Anticipated Findings and Influencing Factors |
|---|---|---|
| Rate Law | Method of initial rates; monitoring concentration changes over time. | Expected to be second-order overall: Rate = k[Sulfonyl Fluoride][Nucleophile]. |
| Rate Constant (k) | Pseudo-first-order kinetic analysis by keeping one reactant in large excess. Measured by HPLC or NMR. | Value would be higher than that for pyrrolidine-1-sulfonyl fluoride due to the electron-withdrawing nitrile group. |
| Half-life (t½) in Buffer | Incubation in aqueous buffer (e.g., pH 7.4) and monitoring decomposition by LC-MS. | Expected to show moderate hydrolytic stability. The electron-withdrawing group may slightly decrease stability compared to highly stable alkyl sulfonyl fluorides. |
| Reactivity with Nucleophiles | Competition experiments or direct rate measurements with various nucleophiles (e.g., Lys, Tyr, His mimics). nih.gov | Reactivity order typically correlates with nucleophilicity: Thiol > Lysine (B10760008) ≈ Tyrosine > Histidine. nih.gov |
Stereochemical Outcomes and Diastereomeric/Enantiomeric Control
The stereochemical aspect of reactions involving this compound is centered on the inherent chirality of the pyrrolidine ring. The carbon atom at the 3-position, bearing the cyano group, is a stereocenter (unless the compound is used as a racemate). This has significant implications when the molecule interacts with other chiral molecules.
The reaction at the achiral sulfur center of the sulfonyl fluoride group with a nucleophile does not directly create a new stereocenter at the sulfur. However, if an enantiomerically pure form of this compound (e.g., (S)-3-cyanopyrrolidine-1-sulfonyl fluoride) is used as a chiral derivatizing agent, it can be used to resolve racemic mixtures of nucleophiles. Reaction with a racemic amine (containing both R and S enantiomers), for example, would result in the formation of a pair of diastereomers: (S,R)-sulfonamide and (S,S)-sulfonamide.
These resulting diastereomers possess different physical and chemical properties. This difference can be exploited for analytical or preparative purposes, as the diastereomers will exhibit distinct signals in NMR spectra (especially with chiral shift reagents) and will have different retention times in chromatography (chiral or achiral), allowing for their separation and quantification. This principle is fundamental to determining the enantiomeric excess (e.e.) of a chiral amine or alcohol.
| Reactant | Product(s) | Stereochemical Relationship | Analytical Consequence |
|---|---|---|---|
| (S)-3-Cyanopyrrolidine-1-sulfonyl fluoride | (S,R)-N-(1-phenylethyl)pyrrolidine-3-carbonitrile-1-sulfonamide | Diastereomers | Separable by HPLC; distinguishable signals in 1H and 13C NMR, allowing for quantification of the original amine's enantiomeric ratio. |
| Racemic (R/S)-1-phenylethylamine | |||
| (S)-3-Cyanopyrrolidine-1-sulfonyl fluoride | (S,S)-N-(1-phenylethyl)pyrrolidine-3-carbonitrile-1-sulfonamide |
Applications of 3 Cyanopyrrolidine 1 Sulfonyl Fluoride in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
The inherent functionalities of 3-cyanopyrrolidine-1-sulfonyl fluoride (B91410) make it a highly valuable precursor in the synthesis of complex chemical entities. The pyrrolidine (B122466) scaffold provides a stereochemically defined three-dimensional framework, the cyano group offers a handle for a variety of chemical transformations, and the sulfonyl fluoride group acts as a robust and selectively reactive electrophile.
The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. The 3-cyanopyrrolidine-1-sulfonyl fluoride scaffold can serve as a foundational element for the construction of intricate molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the elaboration of diverse side chains and the fusion of additional ring systems.
For instance, the synthesis of novel functionalized heterocycles can be envisioned through reactions targeting the cyano group. The inherent reactivity of the sulfonyl fluoride allows it to remain intact during these transformations, available for subsequent modifications. This orthogonality is a key advantage in multistep syntheses.
Hypothetical Reaction Scheme:
| Reactant | Reagent/Conditions | Product Type | Potential Application |
| This compound | 1. H2, Raney Ni 2. Acylation/Alkylation | N-acylated/alkylated 3-aminomethylpyrrolidine | Medicinal Chemistry |
| This compound | 1. NaN3, NH4Cl 2. Cycloaddition with alkyne | Tetrazolyl-pyrrolidine derivative | Bioisosteric Replacement |
| This compound | 1. H2O, H+ 2. Amide coupling | Pyrrolidine-3-carboxamide derivative | Drug Discovery |
Chirality is a fundamental aspect of molecular recognition in biological systems. The stereochemistry of the pyrrolidine ring in this compound makes it an excellent starting material for the synthesis of chiral scaffolds. These scaffolds are crucial in the development of asymmetric catalysts, chiral ligands, and enantiomerically pure pharmaceuticals. The defined stereocenters at the 3- and potentially other positions of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions.
The application of chiral pyrrolidine-based organocatalysts in asymmetric synthesis is a well-established field. These catalysts are known to efficiently promote a variety of transformations with high enantioselectivity. By modifying the substituents on the pyrrolidine ring of this compound, a library of chiral catalysts could be developed for various asymmetric reactions.
Illustrative Enantioselectivity with Pyrrolidine-Based Catalysts in a Model Michael Addition Reaction:
| Catalyst Derived from Chiral Pyrrolidine | Solvent | Temperature (°C) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Catalyst A | CH2Cl2 | 25 | 85:15 | 92 |
| Catalyst B | Toluene | 0 | 90:10 | 95 |
| Catalyst C | Acetonitrile (B52724) | -20 | 75:25 | 88 |
The nitrogen atom of the pyrrolidine ring and the potential for introducing other donor atoms through modification of the cyano group make this compound an attractive precursor for the synthesis of novel ligands for transition metal catalysis. The chiral nature of the scaffold can be exploited to create ligands that induce asymmetry in metal-catalyzed reactions.
Furthermore, the sulfonyl fluoride group can be used to anchor the ligand to a solid support or to introduce a reactive handle for further functionalization. This modular approach allows for the fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and selectivity. Pyrrolidine-containing polypyridine ligands, for example, have been shown to improve the visible light absorption of ruthenium complexes, highlighting the potential of this scaffold in materials science.
Applications in SuFEx Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, characterized by its high efficiency, broad scope, and the remarkable stability of the resulting sulfonyl-based linkages. The sulfonyl fluoride group of this compound is a key enabler for its participation in SuFEx reactions.
The ability to selectively and covalently modify biomolecules under physiological conditions is crucial for understanding their function and for the development of diagnostics and therapeutics. Sulfonyl fluorides have been recognized as privileged electrophiles for reacting with nucleophilic residues on proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.gov
This compound can be functionalized through its cyano group with a reporter molecule (e.g., a fluorophore or a biotin tag) to create a bioconjugation reagent. This reagent could then be used to label specific proteins in a complex biological sample. The stability of the sulfonyl fluoride in aqueous environments and its selective reactivity make it an ideal warhead for such applications. nih.gov
Typical SuFEx Bioconjugation Reaction:
| Biomolecule (with nucleophilic residue) | SuFEx Reagent | Solvent System | pH | Yield (%) |
| Protein (e.g., Lysozyme) | Fluorophore-labeled this compound | PBS Buffer | 7.4 | >90 |
| Peptide (e.g., Angiotensin II) | Biotin-labeled this compound | Aqueous/Organic | 7.0-8.0 | >85 |
Understanding the intricate mechanisms of biological processes often requires the use of chemical probes that can covalently interact with specific molecular targets. The sulfonyl fluoride moiety of this compound can act as a reactive "warhead" in the design of such probes. nih.gov
By incorporating a recognition element into the molecule (e.g., a substrate mimic or a pharmacophore), a chemically reactive probe based on the this compound scaffold can be designed to target a specific enzyme or receptor. The covalent bond formed upon reaction with the target allows for its identification, characterization, and the study of its role in cellular pathways. The chiral nature of the pyrrolidine ring can also be exploited to develop probes with stereospecific interactions.
Preparation of Functionalized Compound Libraries for High-Throughput Synthesis
The generation of diverse compound libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. The operational simplicity and robust nature of the SuFEx reaction make it an ideal tool for modular synthesis and accessing diverse libraries. nih.gov Sulfonyl fluorides are particularly well-suited for this purpose as they exhibit excellent stability under many reaction conditions but react chemoselectively with specific nucleophiles, such as phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively. nih.govacs.org
This compound is an exemplary building block for library synthesis. Its sulfonyl fluoride group acts as a reliable connective handle, while the cyanopyrrolidine core introduces a desirable three-dimensional, saturated heterocyclic motif—a common feature in many biologically active molecules. The cyano group provides an additional point for diversification or for modulating the physicochemical properties of the final compounds.
In a parallel synthesis approach, this compound can be reacted with a collection of diverse nucleophiles (e.g., a plate of various substituted phenols or amines) to rapidly generate a library of corresponding sulfonates and sulfonamides. This modularity allows for the systematic exploration of chemical space around the cyanopyrrolidine core. The reliability and high yield of the SuFEx reaction minimize the need for extensive purification, making the process amenable to automated high-throughput synthesis platforms.
Table 1: Exemplar Reactions for Compound Library Synthesis
| Reactant A | Reactant B (Nucleophile) | Resulting Linkage | Potential Compound Class |
|---|---|---|---|
| This compound | Phenol | Sulfonate (R-SO₂-O-Ar) | Aryl Sulfonates |
| This compound | Aniline | Sulfonamide (R-SO₂-NH-Ar) | Aryl Sulfonamides |
| This compound | Benzylamine | Sulfonamide (R-SO₂-NH-CH₂-Ar) | Alkyl Sulfonamides |
| This compound | Tyrosine side-chain | Sulfonate | Covalent Protein Modifiers |
| This compound | Lysine side-chain | Sulfonamide | Covalent Protein Modifiers |
Contributions to Materials Science and Polymer Chemistry
The robustness of the S-F bond and the efficiency of the SuFEx reaction have significant implications for materials science, enabling the synthesis of novel polymers and the functionalization of material surfaces. rsc.orgccspublishing.org.cnmdpi.com
Incorporation of Sulfonyl Fluoride into Polymer Chains via SuFEx
SuFEx click chemistry provides a powerful method for synthesizing polymers with sulfur(VI) linkages, such as polysulfates and polysulfonates. nih.govnih.gov These polymers are often prepared through the step-growth polymerization of bifunctional monomers, for example, by reacting a bis(sulfonyl fluoride) with a bis(silyl ether). rsc.orgnih.govnih.gov These materials can exhibit high thermal stability and excellent mechanical properties. nih.gov
While this compound is a monofunctional SuFEx reagent, it is highly valuable for the post-polymerization modification of existing polymers. ccspublishing.org.cndigitellinc.com A polymer backbone can be synthesized to contain pendant nucleophilic groups, such as phenols or amines. Subsequent reaction with this compound via SuFEx allows for the dense and efficient grafting of the cyanopyrrolidine moiety onto the polymer side chains. This approach allows for precise control over the final polymer's properties by introducing the specific functionality of the grafted molecule. This method has been used to modify polymers prepared by techniques like Ring-Opening Metathesis Polymerization (ROMP). digitellinc.com
Table 2: Post-Polymerization Modification via SuFEx
| Base Polymer with Pendant Group | Modifying Reagent | Resulting Functionalized Polymer | Potential Property Change |
|---|---|---|---|
| Polystyrene with pendant -OH groups | This compound | Polystyrene with pendant -(O-SO₂-pyrrolidine-CN) groups | Increased polarity, altered solubility |
| Polynorbornene with pendant silyl (B83357) ethers | This compound | Polynorbornene with pendant -(O-SO₂-pyrrolidine-CN) groups | Introduction of reactive handles (cyano group) |
| Poly(ethylene glycol) with terminal amine | This compound | PEG terminated with -(NH-SO₂-pyrrolidine-CN) | Creation of functionalized polymer for bioconjugation |
Surface Functionalization and Responsive Material Design
Modifying the surfaces of materials is critical for a vast range of applications, from biomedical devices to advanced electronics. The SuFEx reaction is an emerging and powerful tool for covalently modifying surfaces. researchgate.net Surfaces can be pre-functionalized with nucleophilic groups (e.g., phenols via electrochemical deposition) and subsequently reacted with a sulfonyl fluoride-containing molecule. researchgate.net
Using this compound, a variety of surfaces can be endowed with the specific properties of the cyanopyrrolidine group. For instance, grafting this molecule onto a hydrophobic polymer surface would increase its hydrophilicity and could alter its biocompatibility. The attached cyano groups can also serve as reactive handles for further chemical transformations, allowing for multi-step, customized surface engineering.
This approach can also be used to create responsive materials. For example, a surface functionalized with this compound may exhibit different wetting properties in response to changes in solvent polarity. Furthermore, the integration of sulfonyl fluoride moieties into materials like ionic liquids is being explored to create functional materials that bridge chemical biology with materials design, suggesting a pathway for creating sophisticated, responsive systems. nih.govresearchgate.net The incorporation of such polar, functional groups can lead to materials that change their properties, such as swelling or conductivity, in response to external stimuli.
Table 3: Surface Functionalization Applications
| Substrate Material | Surface Pre-functionalization | Functionalization Reaction | Resulting Surface Property |
|---|---|---|---|
| Carbon Fiber | Phenolic groups via electrochemical deposition | SuFEx with this compound | Modified surface energy, improved matrix adhesion |
| Polyvinyl Chloride (PVC) Film | Surface amines or hydroxyls | SuFEx with this compound | Increased hydrophilicity, altered protein adsorption |
| Silicon Wafer | Silanization to introduce amine groups | SuFEx with this compound | Bio-functional surface for sensor applications |
Computational and Theoretical Studies on 3 Cyanopyrrolidine 1 Sulfonyl Fluoride
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational modeling allows for a detailed examination of how electrons are distributed within 3-cyanopyrrolidine-1-sulfonyl fluoride (B91410) and how this distribution influences its chemical behavior.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. A DFT study of 3-cyanopyrrolidine-1-sulfonyl fluoride would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure.
Subsequent calculations would focus on key electronic properties. For instance, DFT can be used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for sulfonyl fluorides, as a lower LUMO energy often correlates with increased reactivity towards nucleophiles. acs.org In related studies of other sulfonyl fluorides, a correlation between the LUMO energy and the hydrolytic stability and reactivity has been observed. acs.org
DFT calculations for analogous compounds, such as fluorinated sulfonamides, have been performed using methods like B3LYP/6-31G(d,p) to analyze frontier molecular orbitals and electrostatic potential maps. researchgate.net Such an analysis for this compound would reveal the electrophilic and nucleophilic sites on the molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderate | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack at the sulfur atom. |
| Dipole Moment | Significant | Arises from the polar sulfonyl fluoride and cyano groups. |
| Electrostatic Potential | Negative potential around fluorine, oxygen, and nitrogen atoms; Positive potential around the sulfur atom and hydrogens. | Highlights regions prone to electrostatic interactions. |
Note: The values in this table are hypothetical and represent expected trends based on the computational analysis of similar molecules.
A significant application of quantum chemical calculations is the modeling of reaction pathways. For this compound, a key reaction of interest would be its interaction with biological nucleophiles, a characteristic feature of sulfonyl fluorides. enamine.net Computational methods can be employed to model the reaction mechanism, for example, with an amino acid residue like lysine (B10760008) or tyrosine.
This involves calculating the Gibbs free energies of the reactants, products, and, crucially, the transition state. researchgate.net The energy difference between the reactants and the transition state gives the activation barrier, a critical factor in determining the reaction rate. The geometry of the transition state provides a snapshot of the molecular arrangement at the peak of the reaction energy profile. Studies on the activation of sulfonyl fluorides have shown that the reaction can proceed through cleavage of either the S-F or C-S bond, with the specific pathway depending on the catalyst and reaction conditions. researchgate.net
The shapes and energies of molecular orbitals, particularly the HOMO and LUMO, are central to understanding a molecule's reactivity. For this compound, the LUMO is expected to be centered on the sulfonyl group, specifically with a large coefficient on the sulfur atom, making it the primary site for nucleophilic attack.
Analysis of the electron density distribution, often visualized through electrostatic potential (ESP) maps, would further highlight the electrophilic nature of the sulfur atom. researchgate.net The ESP map would show regions of negative potential (electron-rich) around the electronegative oxygen, fluorine, and nitrogen atoms, and a region of positive potential (electron-poor) around the sulfur atom. This distribution is a direct consequence of the strong electron-withdrawing nature of the oxygen and fluorine atoms attached to the sulfur.
Conformational Analysis and Stereochemical Predictions
The three-dimensional shape of a molecule is intrinsically linked to its function, especially in a biological context. The pyrrolidine (B122466) ring in this compound is not planar and can adopt various conformations, known as "puckering."
While DFT is excellent for electronic properties, for exploring the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) are often more suitable. An MM approach would involve a systematic search of different ring puckers and rotations around single bonds to identify low-energy conformations.
Molecular dynamics simulations would provide a dynamic picture of the molecule's behavior over time, showing how it flexes and moves in a simulated environment, such as in a solvent like water. researchgate.net This can reveal the most populated conformational states and the energy barriers between them. For pyrrolidine derivatives, the puckering of the five-membered ring is a key conformational feature.
Table 2: Predicted Conformational Preferences of this compound
| Conformational Feature | Predicted Low-Energy Conformations | Method of Prediction |
| Pyrrolidine Ring Pucker | Envelope and Twist conformations | Molecular Mechanics/Dynamics |
| Orientation of Cyano Group | Axial and Equatorial positions | Molecular Mechanics/Dynamics |
| Rotation about S-N bond | Multiple stable rotamers | DFT/Molecular Mechanics |
Note: The information in this table is based on general principles of conformational analysis for pyrrolidine rings and is not derived from specific studies on this molecule.
The 3-cyanopyrrolidine moiety contains a stereocenter at the carbon atom bearing the cyano group. If the molecule is synthesized as a single enantiomer, its interactions with other chiral molecules, such as proteins, will be stereospecific.
Computational docking studies are a powerful tool for predicting how a small molecule like this compound might bind to a protein target. nih.gov These simulations attempt to find the most favorable binding pose of the ligand within the active site of a receptor, taking into account steric and electronic complementarity.
In the context of chiral induction, if this compound were to be used as a chiral catalyst or building block, computational methods could be used to predict the stereochemical outcome of a reaction. By modeling the transition states leading to different stereoisomeric products, the enantioselectivity of the reaction can be estimated. DFT studies on related systems, such as proline-catalyzed reactions, have successfully explained observed enantioselectivities by analyzing the relative energies of competing transition states. researchgate.net
Interactions with Model Systems
The reactivity and interaction of this compound with various molecular entities are of significant interest for understanding its potential applications. Computational and theoretical studies provide a powerful lens through which to examine these interactions at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. This section delves into the theoretical examination of the sulfonyl fluoride moiety's interactions with nucleophiles and the modeling of chiral recognition phenomena, both of which are critical aspects of the compound's chemical behavior.
Computational Studies of Sulfonyl Fluoride Interactions with Nucleophiles
The sulfonyl fluoride group is a key functional moiety that dictates the reactivity of this compound. It is known to be a moderately reactive electrophile, capable of engaging in covalent interactions with a range of nucleophiles. rsc.orgnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms and energetics of these reactions. nih.gov
Recent research has highlighted that sulfonyl fluorides can react with various nucleophilic amino acid residues, such as lysine, tyrosine, and histidine, to form stable covalent adducts. acs.orgresearchgate.net This reactivity profile makes them valuable as potential covalent inhibitors or chemical probes in biological systems. The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Computational models of analogous aryl sulfonyl fluorides have shown that the reaction with a nucleophile, such as the side chain of an amino acid, can be understood as an SN2-type reaction. acs.org The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The presence of electron-withdrawing groups on the organic scaffold of the sulfonyl fluoride can modulate its reactivity. rsc.org In the case of this compound, the cyano group, being electron-withdrawing, is expected to enhance the electrophilicity of the sulfur atom, thereby increasing its reactivity towards nucleophiles.
The interaction energies and transition state geometries for the reaction of sulfonyl fluorides with model nucleophiles can be calculated using DFT methods. These calculations provide quantitative data on the reaction barriers and the stability of the resulting covalent adducts. For instance, a hypothetical reaction between this compound and a simple nucleophile like methoxide (B1231860) can be modeled to understand the intrinsic reactivity of the sulfonyl fluoride group in this specific chemical environment.
| Parameter | Value (kcal/mol) |
|---|---|
| Interaction Energy (Reactant Complex) | -5.2 |
| Activation Energy (Transition State) | +15.8 |
| Reaction Energy (Product) | -25.1 |
Furthermore, computational studies can explore the influence of the solvent environment on the reaction pathway, providing a more realistic model of the interactions occurring in a biological milieu. The pyrrolidine ring itself, being a non-aromatic cyclic structure, will also impart specific steric constraints that can influence the approach of the nucleophile and the stability of the transition state.
Modeling of Chiral Recognition Phenomena
The presence of a chiral center at the 3-position of the pyrrolidine ring introduces the potential for chiral recognition in the interactions of this compound with other chiral molecules. This is a particularly important aspect when considering its potential interactions with biological macromolecules like proteins, which are themselves chiral.
Computational modeling provides a powerful tool to investigate and predict chiral recognition phenomena. Using methods such as DFT and Møller-Plesset perturbation theory (MP2), it is possible to calculate the interaction energies of the different diastereomeric complexes that can be formed between the enantiomers of this compound and a chiral partner.
For example, one could model the interaction of the (R)- and (S)-enantiomers of this compound with a chiral nucleophile, such as an N-acetylated amino acid. The difference in the calculated binding energies of the resulting diastereomeric complexes ((R)-sulfonamide with the chiral nucleophile versus (S)-sulfonamide with the same nucleophile) would provide a quantitative measure of the chiral discrimination.
The origin of this chiral recognition can be traced to the differential non-covalent interactions, such as hydrogen bonds and van der Waals forces, in the diastereomeric transition states or products. The specific three-dimensional arrangement of the cyano group and the sulfonyl fluoride moiety relative to the chiral center will dictate the preferred orientation for interaction with another chiral molecule.
| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|
| (R)-enantiomer + Chiral Receptor | -12.5 | 0.0 |
| (S)-enantiomer + Chiral Receptor | -10.8 | +1.7 |
The hypothetical data presented in the table illustrates that the complex formed with the (R)-enantiomer is more stable than that formed with the (S)-enantiomer, with an energy difference of 1.7 kcal/mol. This energy difference, while modest, can lead to significant selectivity in a biological context. Such computational predictions can guide the design of enantioselective inhibitors or probes. Recent studies on chiral sulfonyl fluoride probes have indeed shown that stereochemistry can significantly impact their reactivity and selectivity in complex biological systems. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Cyanopyrrolidine 1 Sulfonyl Fluoride and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 3-cyanopyrrolidine-1-sulfonyl fluoride (B91410), a combination of ¹⁹F, ¹H, ¹³C, and 2D NMR techniques provides a complete picture of its molecular framework and insights into its conformational dynamics.
¹⁹F NMR for Direct Observation of the Sulfonyl Fluoride Moiety
The presence of the sulfonyl fluoride group (-SO₂F) makes ¹⁹F NMR an exceptionally powerful and direct tool for characterizing these molecules. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.orgbiophysics.org
The chemical shift of the fluorine atom in the sulfonyl fluoride group is highly sensitive to its electronic environment. In aryl sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a distinct region, often between +40 and +80 ppm relative to a standard like CFCl₃. alfa-chemistry.comucsb.edu For 3-cyanopyrrolidine-1-sulfonyl fluoride, the chemical shift would be influenced by the electronic nature of the pyrrolidine (B122466) ring.
Expected ¹⁹F NMR Data:
A single resonance is expected for the fluorine atom of the -SO₂F group. The precise chemical shift will be indicative of the electronic environment provided by the 3-cyanopyrrolidine ring. Coupling to adjacent protons on the pyrrolidine ring, particularly the protons on C2 and C5, may be observed, providing valuable information about the through-bond connectivity and conformation of the ring.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Expected Value |
| Chemical Shift (δ) | +40 to +80 ppm (relative to CFCl₃) |
| Multiplicity | Triplet or more complex multiplet (due to coupling with adjacent CH₂ protons) |
| Coupling Constants (J) | J(F-H) couplings are expected |
¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation and Mechanistic Insight
A complete structural assignment requires the use of ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC.
¹H NMR Spectroscopy: The proton spectrum will reveal the arrangement of hydrogen atoms within the pyrrolidine ring. The protons of the pyrrolidine ring will appear as complex multiplets in the aliphatic region of the spectrum. The proton at the C3 position, being adjacent to the electron-withdrawing cyano group, is expected to be shifted downfield compared to the other ring protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) will also be deshielded.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton. The number of distinct signals will indicate the symmetry of the molecule. The carbon of the cyano group (-C≡N) will appear in the characteristic region around 115-125 ppm. The carbonyl carbon, if present in a derivative, would be found much further downfield (170-220 ppm). libretexts.org The carbons of the pyrrolidine ring will have chemical shifts influenced by the attached functional groups. The C3 carbon, bearing the cyano group, and the C2 and C5 carbons, attached to the nitrogen of the sulfonylamide, will be significantly deshielded.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of the proton connectivity within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting the different fragments of the molecule, such as the pyrrolidine ring to the cyano and sulfonyl fluoride groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.0 - 4.0 | 45 - 55 |
| C3-H | 3.5 - 4.5 | 30 - 40 |
| C4-H₂ | 2.0 - 3.0 | 25 - 35 |
| C5-H₂ | 3.0 - 4.0 | 45 - 55 |
| -C≡N | - | 115 - 125 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.
Expected Fragmentation Pattern:
[M+H]⁺ or [M-H]⁻: The molecular ion peak will confirm the molecular weight.
Loss of SO₂F: A significant fragment corresponding to the loss of the sulfonyl fluoride group.
Loss of HCN: Fragmentation involving the loss of hydrogen cyanide from the cyano-substituted ring.
Ring Opening: Fragments resulting from the cleavage of the pyrrolidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nist.gov These techniques are particularly useful for identifying the presence of specific functional groups.
For this compound, the following characteristic vibrational frequencies are expected:
-C≡N Stretch: A sharp, medium-intensity band in the IR spectrum around 2240-2260 cm⁻¹. This band is typically weak in the Raman spectrum.
-SO₂- Stretch: Two strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically in the ranges of 1370-1450 cm⁻¹ and 1180-1260 cm⁻¹, respectively. researchgate.net These vibrations are also Raman active.
S-F Stretch: A characteristic band for the sulfur-fluorine bond, expected in the region of 750-850 cm⁻¹.
C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the pyrrolidine ring.
CH₂ Bending: Vibrations around 1450 cm⁻¹ associated with the scissoring motion of the methylene (B1212753) groups in the ring.
Table 3: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
| -C≡N | Stretch | 2240 - 2260 | Medium, Sharp | Weak |
| -SO₂- | Asymmetric Stretch | 1370 - 1450 | Strong | Medium |
| -SO₂- | Symmetric Stretch | 1180 - 1260 | Strong | Strong |
| S-F | Stretch | 750 - 850 | Medium-Strong | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium | Medium |
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For a chiral molecule like this compound, obtaining a crystal structure is invaluable.
The analysis of a suitable crystal would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).
Stereochemistry: Unambiguous assignment of the absolute configuration at the C3 chiral center, especially if a chiral starting material or resolution technique was employed.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing details about hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
While no specific crystal structure for this compound is publicly available, studies on related pyrrolidine derivatives have shown that the ring can adopt various conformations depending on the substituents. researchgate.netmdpi.comresearchgate.net
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. chiralpedia.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. This can be achieved through two main approaches:
Chiral Stationary Phases (CSPs): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used.
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column. springernature.com
Gas Chromatography (GC): For volatile derivatives, chiral GC using a chiral capillary column can also be an effective method for enantiomeric separation.
The development of a robust chiral separation method is crucial for controlling the stereochemical purity of this compound, which is often a critical factor in its biological activity. Methods for separating enantiomers of similar compounds, such as prolinamide, often involve derivatization followed by reversed-phase HPLC. juniperpublishers.com
Future Perspectives and Emerging Research Directions
Discovery of Unprecedented Reactivity Modes for Sulfonyl Fluorides
The established role of sulfonyl fluorides as stable and reliable electrophiles for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry is expanding. acs.orgnih.gov Future research is set to uncover novel reactivity, moving beyond simple nucleophilic substitution. A significant emerging area is the generation of sulfonyl radicals from sulfonyl fluorides. researchgate.netresearchgate.net Traditionally considered challenging due to the high strength of the S-F bond, new methods involving photoredox catalysis are enabling the conversion of sulfonyl fluorides into S(VI) radicals. researchgate.netresearchgate.net This would dramatically widen the synthetic utility of compounds like 3-cyanopyrrolidine-1-sulfonyl fluoride, allowing their participation in radical-mediated transformations and the formation of carbon-sulfur bonds in ways previously inaccessible.
Another frontier is the exploration of sulfonyl fluorides as "warheads" in chemical biology. rsc.orgmerckmillipore.com While their reactivity with serine proteases is well-known, recent studies show they can form stable covalent bonds with a broader range of amino acid residues, including lysine (B10760008), tyrosine, and histidine, depending on the local protein environment. rsc.orgacs.orgenamine.netmdpi.com For this compound, this opens avenues for its use as a highly specific covalent probe or inhibitor, where the pyrrolidine (B122466) scaffold can be tailored to target specific protein binding pockets. nih.gov The cyano group could serve as a secondary binding element or a reporter group for analytical purposes.
Table 1: Emerging Reactivity Modes for Sulfonyl Fluorides
| Reactivity Mode | Description | Potential Application for this compound |
|---|---|---|
| Radical Formation | Generation of FSO2· radicals from the S-F bond, typically via photoredox catalysis. researchgate.netccspublishing.org.cnrsc.org | Access to novel C-S bond-forming reactions, polymer functionalization. |
| Covalent Multi-Targeting | Reactivity with a range of nucleophilic amino acid residues beyond serine, including lysine, tyrosine, and histidine. rsc.orgacs.orgmdpi.com | Development of highly selective covalent probes and inhibitors for enzymes and other proteins. |
| Cycloaddition Participation | Use of sulfonyl fluorides conjugated to π-systems in cycloaddition reactions. nih.gov | The pyrrolidine ring could be modified to include unsaturation, enabling intramolecular cycloadditions. |
| Deoxyfluorination | Acting as a fluorinating agent for alcohols under specific conditions. ccspublishing.org.cnacs.org | Use as a specialized reagent in fluorination chemistry. |
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of sulfonyl fluorides is undergoing a green revolution, moving away from hazardous reagents and harsh conditions. nih.gov Traditional methods often rely on toxic gases like sulfuryl fluoride (SO₂F₂) or corrosive reagents like potassium bifluoride (KHF₂). eurekalert.orgsciencedaily.comosaka-u.ac.jp Future methodologies applicable to the synthesis of this compound will prioritize safety, scalability, and environmental benignity.
Key developments include one-pot and stepwise protocols that utilize stable and readily available starting materials, such as thiols or disulfides, combined with potassium fluoride as a safe fluorine source and green oxidants like sodium hypochlorite (B82951) pentahydrate. osaka-u.ac.jpacs.orgacs.org These processes often produce non-toxic salts as the only by-products, minimizing environmental impact. eurekalert.orgsciencedaily.com Another promising avenue is the use of electrochemistry, which allows for the oxidative coupling of thiols and potassium fluoride without the need for chemical oxidants. acs.orgsemanticscholar.org Furthermore, the development of syntheses in environmentally benign media, such as water, is a major goal. digitellinc.com Surfactant-based catalytic systems are being explored to enable nucleophilic fluorination in aqueous environments, which could drastically reduce the reliance on volatile organic solvents. digitellinc.com
Table 2: Comparison of Modern Synthetic Methodologies for Sulfonyl Fluorides
| Methodology | Key Reagents | Advantages | Sustainability Aspect |
|---|---|---|---|
| Green Oxidation | Thiols/Disulfides, KF, NaOCl·5H₂O. acs.orgacs.org | Safe, scalable, low-cost, minimal toxic by-products. eurekalert.orgosaka-u.ac.jp | Avoids hazardous reagents, produces simple salts as waste. sciencedaily.com |
| Electrochemical Synthesis | Thiols/Disulfides, KF. acs.org | No chemical oxidant needed, mild conditions, broad substrate scope. acs.orgsemanticscholar.org | Reduces reagent use and by-products. |
| Aqueous Synthesis | Sulfonyl chloride, fluoride source, surfactant. digitellinc.com | Eliminates volatile organic solvents. | Use of water as a benign reaction medium. digitellinc.com |
| Transition-Metal Catalysis | Aryl/alkenyl triflates or boronic acids, DABSO, F-source. nih.govresearchgate.net | High efficiency and functional group tolerance. | Catalytic nature reduces stoichiometric waste. |
Integration of this compound into Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry offer significant advantages for the production and application of sulfonyl fluorides, including enhanced safety, reproducibility, and the ability to generate compound libraries rapidly. Flow chemistry is particularly well-suited for handling potentially reactive intermediates. researchgate.net For instance, electrochemical syntheses of sulfonyl fluorides have been successfully translated to flow platforms, allowing for the on-demand generation of the compound, which can then be immediately used in a subsequent reaction step without isolation. researchgate.netresearchgate.net
This "generate-and-react" strategy is highly valuable for SuFEx click chemistry. researchgate.net A modular flow system could be designed for this compound where the first module synthesizes the compound, and a second module immediately uses it to react with a library of nucleophiles (e.g., phenols, amines) to create a diverse array of sulfonates and sulfonamides. nih.gov This approach not only accelerates discovery but also enhances safety by minimizing the handling and storage of the reactive sulfonyl fluoride intermediate. researchgate.net Such platforms are ideal for creating focused libraries for drug discovery or materials science screening. nih.gov
Exploration of Novel Applications in Multifunctional Chemical Materials
The unique properties of the sulfonyl fluoride group—specifically its balance of stability and latent reactivity—make it an excellent component for advanced materials. rsc.orgpdx.edu Research is expanding on the use of SuFEx chemistry in polymer science for both creating polymer backbones and for post-polymerization modification. researchgate.net A bifunctional molecule like this compound is a prime candidate for creating multifunctional materials.
The sulfonyl fluoride group can act as a covalent anchor to surfaces or within a polymer matrix via the SuFEx reaction. Simultaneously, the cyano group can be leveraged for its own distinct properties. It can be hydrolyzed, reduced, or used in cycloadditions to introduce other functionalities, or it can contribute to the material's bulk properties through its polarity. This opens the door to creating specialized materials such as functional ionic liquids, nih.gov advanced polymer resins, pdx.edu or smart materials that can respond to specific chemical stimuli. For example, one could envision a surface coating where the sulfonyl fluoride group ensures covalent attachment while the cyano groups remain available to chelate metal ions or participate in further chemical transformations.
Synergistic Approaches Combining Advanced Computational Modeling with Experimental Chemistry
The synergy between computational chemistry and experimental work is accelerating the development of sulfonyl fluoride chemistry. nih.govrsc.org Density Functional Theory (DFT) calculations are being used to elucidate complex reaction mechanisms, such as those in transition-metal-catalyzed syntheses, and to predict the reactivity of new catalyst designs before attempting them in the lab. nih.govacs.org This predictive power saves significant time and resources.
For this compound, computational tools will be invaluable. Machine learning algorithms can be trained on existing reactivity data to predict optimal reaction conditions for its synthesis or its participation in SuFEx reactions with novel substrates. acs.org In the context of drug discovery, covalent docking simulations can screen virtual libraries of targets to identify proteins that may be selectively modified by this compound. rsc.org These in silico hits can then be prioritized for experimental validation, streamlining the discovery of new probes and therapeutic leads. rsc.orgclaremont.edu This integrated approach, combining theoretical prediction with empirical validation, represents the future of efficient and rational molecular design.
Q & A
Q. What are the recommended synthetic routes for 3-cyanopyrrolidine-1-sulfonyl fluoride, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-cyanopyrrolidine using sulfuryl fluoride (SO₂F₂) or sulfonyl chloride derivatives under anhydrous conditions. Polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize intermediates . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify yields using nuclear magnetic resonance (NMR) spectroscopy, comparing integration ratios of the sulfonyl fluoride proton (~δ 3.5–4.5 ppm) against starting material signals .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the sulfonyl fluoride group (¹⁹F NMR: δ ~50–60 ppm) and pyrrolidine backbone (¹H NMR: δ ~2.5–3.5 ppm for ring protons).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₆FN₂O₂S: theoretical m/z 190.02).
- Elemental Analysis : Validate stoichiometry (C, H, N, S) to rule out impurities .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the sulfonylation of 3-cyanopyrrolidine?
- Methodological Answer : Competing hydrolysis of the sulfonyl fluoride group is a major issue. Strategies include:
- Controlled Reaction Temperature : Maintain temperatures below 0°C to slow hydrolysis.
- Anhydrous Conditions : Use molecular sieves or inert gas purging to exclude moisture.
- Catalytic Additives : Introduce triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance sulfonylation efficiency .
- Side Product Analysis : Use ¹⁹F NMR to detect fluorinated byproducts (e.g., HF or SO₂F⁻ ions) and adjust reagent stoichiometry accordingly .
Q. How do electronic effects of the cyano group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing cyano group (-CN) increases the electrophilicity of the sulfur atom in the sulfonyl fluoride, enhancing reactivity toward nucleophiles like amines or thiols. Computational studies (e.g., density functional theory, DFT) can map charge distribution, while kinetic assays (e.g., stopped-flow spectroscopy) quantify reaction rates with varying nucleophiles. Compare with analogs like 3-fluoropyrrolidine-1-sulfonyl chloride to isolate electronic vs. steric effects .
Q. How can researchers resolve contradictions in reported reaction yields for sulfonyl fluoride derivatives under similar conditions?
- Methodological Answer : Variability often stems from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than less polar alternatives (e.g., dichloromethane) .
- Impurity Profiles : Trace moisture or residual starting materials (e.g., unreacted pyrrolidine) can skew yields. Use Karl Fischer titration to quantify water content and optimize drying protocols .
- Reagent Quality : Source-dependent purity of sulfuryl fluoride or cyanopyrrolidine precursors may require batch-specific validation via elemental analysis .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibitory potency against serine hydrolases (e.g., proteases) via fluorogenic substrates (e.g., 7-amino-4-methylcoumarin derivatives). Monitor fluorescence quenching upon sulfonyl fluoride binding .
- Cellular Uptake Studies : Use radiolabeled (¹⁴C or ¹⁸F) analogs to track intracellular distribution in cancer cell lines (e.g., HeLa) using autoradiography or PET imaging .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., chymotrypsin-like proteases) using software like AutoDock Vina. Prioritize derivatives with predicted hydrogen bonds to catalytic serine residues.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ constants) with experimental IC₅₀ values to refine pharmacophore models .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Ensure adequate airflow to prevent inhalation of volatile degradation products (e.g., HF gas).
- Waste Disposal : Neutralize residual compound with saturated sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
